N-[3-(acetylamino)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and an acetamidophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using (4-chlorophenyl)methanesulfonyl chloride.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide coupling reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methanesulfonyl chloride: A related compound used in the synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE.
N-(3-Acetamidophenyl)piperidine-4-carboxamide: A similar compound lacking the chlorophenyl group.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the chlorophenyl and acetamidophenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C21H24ClN3O4S |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15(26)23-19-3-2-4-20(13-19)24-21(27)17-9-11-25(12-10-17)30(28,29)14-16-5-7-18(22)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
KOFNZRVHOXAYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.